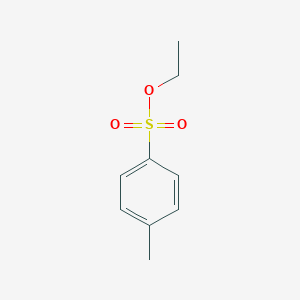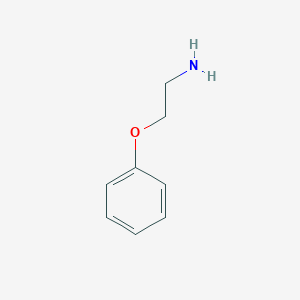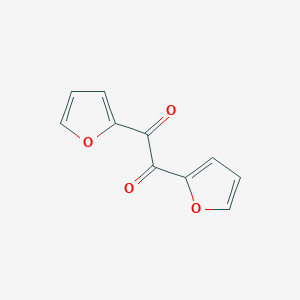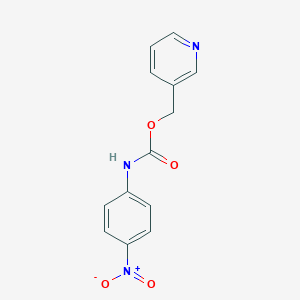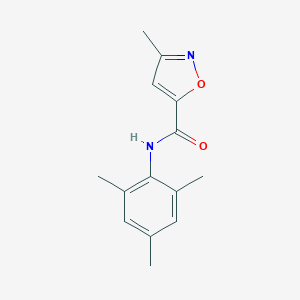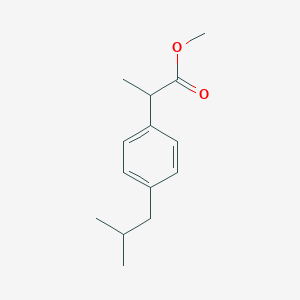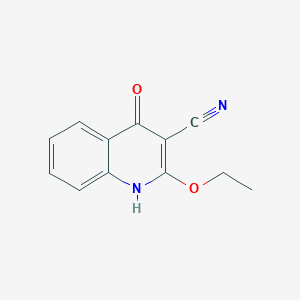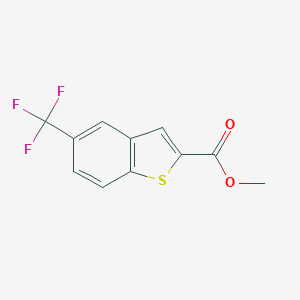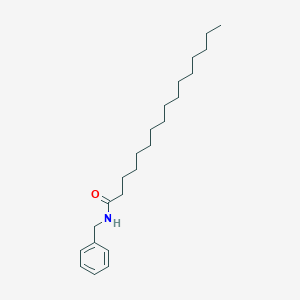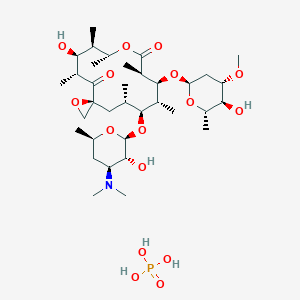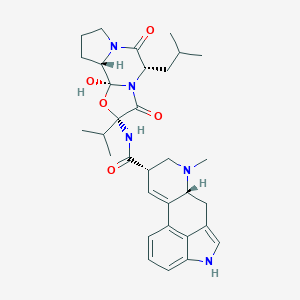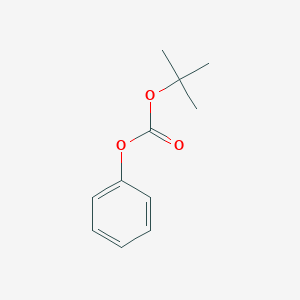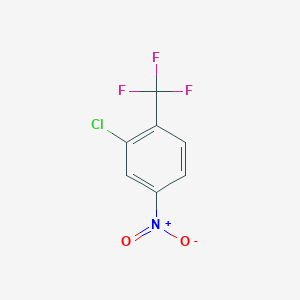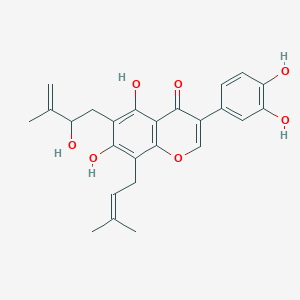
Dbadptx
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dbadptx is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the chemical compound, dibenzylideneacetone (DBA), which is widely known for its use in organic synthesis. The synthesis method of Dbadptx involves the reaction of DBA with diphenylamine in the presence of a catalyst, which results in the formation of a stable and highly fluorescent compound.
Mecanismo De Acción
The exact mechanism of action of Dbadptx is not yet fully understood. However, it is believed that the compound interacts with DNA and other biomolecules, resulting in changes in their fluorescence properties. This makes Dbadptx an ideal candidate for use in bioimaging and other fluorescence-based techniques.
Efectos Bioquímicos Y Fisiológicos
Dbadptx has been shown to have a range of biochemical and physiological effects. It has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to be stable under a range of conditions, making it an ideal candidate for use in long-term experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dbadptx is its high fluorescence intensity, which makes it ideal for use in bioimaging and other fluorescence-based techniques. It is also stable under a range of conditions, making it ideal for use in long-term experiments. However, one of the main limitations of Dbadptx is its relatively high cost compared to other fluorescent dyes.
Direcciones Futuras
There are a number of potential future directions for research on Dbadptx. One area of research is in the development of new bioimaging techniques that utilize Dbadptx. Another area of research is in the study of the compound's interactions with DNA and other biomolecules. Additionally, there is potential for the development of new applications for Dbadptx in fields such as drug discovery and environmental monitoring.
Conclusion:
Dbadptx is a highly fluorescent compound that has a range of potential applications in scientific research. Its high fluorescence intensity makes it ideal for use in bioimaging and other fluorescence-based techniques, while its stability under a range of conditions makes it ideal for use in long-term experiments. While there are some limitations to its use, such as its relatively high cost, there is significant potential for further research on Dbadptx and its applications in various fields.
Métodos De Síntesis
The synthesis of Dbadptx is a relatively simple process that involves the reaction of Dbadptx with diphenylamine in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, and typically takes several hours to complete. The resulting product is a bright yellow powder that is highly fluorescent.
Aplicaciones Científicas De Investigación
Dbadptx has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of bioimaging. Dbadptx is highly fluorescent, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. It has also been shown to have potential applications in the detection of DNA damage and the study of DNA repair mechanisms.
Propiedades
Número CAS |
152833-13-1 |
|---|---|
Nombre del producto |
Dbadptx |
Fórmula molecular |
C33H36N2O7 |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
(5S,5aS,8aR,9R)-5-[(1-benzylpiperidin-4-yl)amino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C33H36N2O7/c1-38-27-12-20(13-28(39-2)32(27)36)29-22-14-25-26(42-18-41-25)15-23(22)31(24-17-40-33(37)30(24)29)34-21-8-10-35(11-9-21)16-19-6-4-3-5-7-19/h3-7,12-15,21,24,29-31,34,36H,8-11,16-18H2,1-2H3/t24-,29+,30-,31+/m0/s1 |
Clave InChI |
GQMFUALQPLOONU-QIXIFPRPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |
Sinónimos |
4'-O-demethyl-4-((4''-(1''-benzylpiperidinyl))amino)-4-desoxypodophyllotoxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



